molecular formula C10H8N4 B13218615 2-[(1H-Pyrazol-4-yl)amino]benzonitrile CAS No. 2060057-05-6

2-[(1H-Pyrazol-4-yl)amino]benzonitrile

Cat. No.: B13218615
CAS No.: 2060057-05-6
M. Wt: 184.20 g/mol
InChI Key: QEGBMVYSSQBCFM-UHFFFAOYSA-N
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Description

2-[(1H-Pyrazol-4-yl)amino]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or benzonitrile rings.

Scientific Research Applications

2-[(1H-Pyrazol-4-yl)amino]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(1H-Pyrazol-4-yl)amino]benzonitrile include:

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a benzonitrile moiety. This structure allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

2060057-05-6

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-(1H-pyrazol-4-ylamino)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-3-1-2-4-10(8)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13)

InChI Key

QEGBMVYSSQBCFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CNN=C2

Origin of Product

United States

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